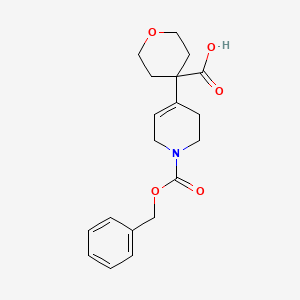![molecular formula C17H15BrN4OS B2778036 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-59-6](/img/structure/B2778036.png)
3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a type of heterocyclic compound . It’s a new type of microtubule inhibitor that causes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells . It’s also considered a potential lead compound for the development of highly efficient anticancer agents with strong selectivity for normal human cells .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives involves various synthetic approaches . One such approach involves a one-pot multicomponent synthesis of 3-aryl-1-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines . Another approach involves the reaction of 1,ω-bis ((acetylphenoxy)acetamide)alkanes with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o -phenylenediamine derivatives to yield the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of “3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is essential due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” include bromination using NBS and reactions with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antiproliferative potential of derivatives containing this scaffold against various human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A549), breast cancer cells (MCF7), and human ovarian carcinoma cells .
- The compound’s ability to inhibit tubulin function suggests promise as a novel tubulin inhibitor, leading to G2/M cell cycle arrest and apoptosis in cancer cells .
- Investigations have highlighted the antimicrobial effects of triazolothiadiazine derivatives. These compounds exhibit inhibitory activity against microbial pathogens, making them potential candidates for drug development .
- Some derivatives have demonstrated analgesic and anti-inflammatory properties. These findings suggest their potential use in pain management and inflammation-related conditions .
- The compound’s antioxidant properties make it relevant for combating oxidative stress and protecting cells from damage. Further studies are needed to explore its full potential in this area .
- Triazolothiadiazines act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These interactions may have therapeutic implications .
- While more research is needed, there are indications that derivatives of this scaffold may possess antiviral activity. Investigating their effects on specific viral targets could yield valuable insights .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Activity
Enzyme Inhibition
Antiviral Potential
Wirkmechanismus
Target of Action
The primary targets of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a protein that stimulates cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts DNA repair and cell growth processes, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation pathways . These disruptions lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control . It also arrested the cell cycle at the G2/M phase . The treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-5-8-13(10-14)16-18-19-17-21(16)20-15(11-23-17)12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBLPRZRTXPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

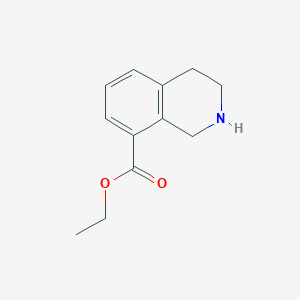

![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)
![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)
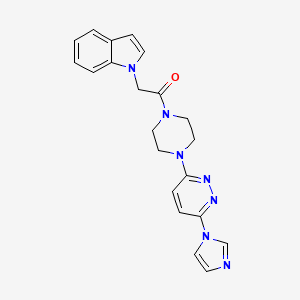
![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)


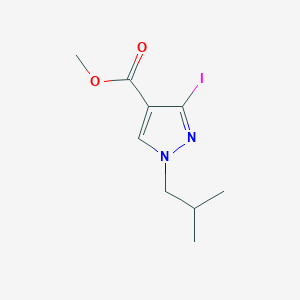
![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)
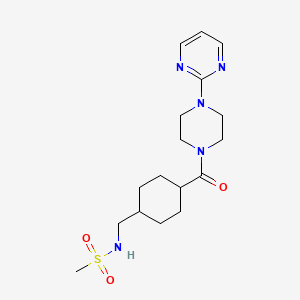
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)
